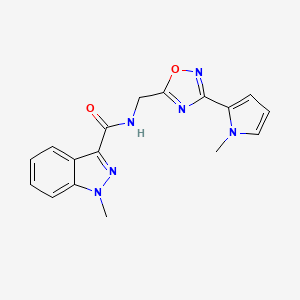

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

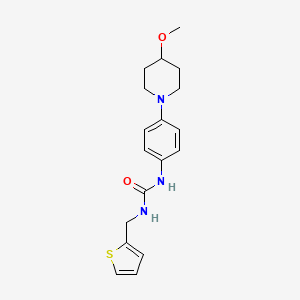

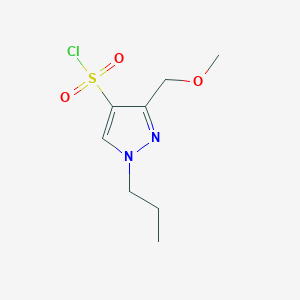

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound with a highly intricate molecular structure. It falls under the category of heterocyclic compounds, featuring an indazole core conjugated with a pyrrole and oxadiazole moiety, which makes it a subject of interest in medicinal chemistry for its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

Formation of 1-methyl-1H-indazole: : Starting from commercially available 1-methylindazole, it undergoes a series of nitration and reduction reactions.

Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: : This involves the cyclization of a precursor involving amidoxime and carboxylic acid.

Coupling Reaction: : Finally, the two intermediate compounds are coupled using reagents like EDCI/HOBt in an appropriate solvent such as DMF.

Industrial Production Methods

For industrial-scale production, the focus would be on optimizing the yield and purity:

Utilizing high-purity starting materials.

Employing automated synthesizers for precise control over reaction parameters.

Implementing purification techniques like recrystallization or chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or other peroxides.

Reduction: : Catalytic hydrogenation can reduce the compound under specific conditions.

Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, given its heterocyclic nature.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Palladium on carbon, hydrazine.

Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: : Ketones or carboxylic acids.

Reduction Products: : Amines or alcohols.

Substitution Products: : Varied depending on the substituents introduced.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

In biological research, it can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.

Medicine

Its medicinal applications could include the development of new pharmaceuticals targeting specific proteins or pathways.

Industry

In the industry, it can serve as an intermediate in the manufacture of specialized materials or chemicals.

Mécanisme D'action

This compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It modulates the activity of these targets by either inhibiting or activating them. The exact pathways depend on the specific biological or chemical system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methyl-1H-indazole

3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

Uniqueness

What sets this compound apart is the unique combination of indazole, pyrrole, and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination makes it a unique candidate for drug development and other scientific research applications.

Propriétés

IUPAC Name |

1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-22-9-5-8-13(22)16-19-14(25-21-16)10-18-17(24)15-11-6-3-4-7-12(11)23(2)20-15/h3-9H,10H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIXAHQGPJVMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)

![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide](/img/structure/B2446833.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2446837.png)

![7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2446838.png)

![6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE](/img/structure/B2446840.png)

![4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2446842.png)

![ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2446848.png)

![1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2446851.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446853.png)